- Synthesis of 4-amino-3-chloro-5-trifluoromethylacetophenone, the intermediate of trandinterol hydrochloride, Zhongguo Yaowu Huaxue Zazhi, 2010, 20(6), 514-516

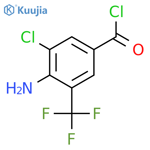

Cas no 97760-76-4 (1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]ethan-1-one)

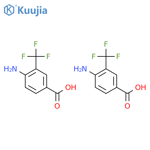

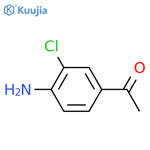

![1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]ethan-1-one structure](https://es.kuujia.com/scimg/cas/97760-76-4x500.png)

1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]ethan-1-one Propiedades químicas y físicas

Nombre e identificación

-

- 1-(4-Amino-3-chloro-5-(trifluoromethyl)phenyl)ethanone

- 1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]ethanone

- 1-(4-Amino-3-chloro-5-trifluoromethyl-phenyl)-ethanone

- 4'-AMINO-3'-CHLORO-5'-(TRIFLUOROMETHYL)ACETOPHENON

- 4-Amino-3-Chloro-5-(Trifluoromethyl)Acetophenon

- 4'-amino-3'-chloro-5'-(trifluoromethyl)acetophenone

- Ethanone, 1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]-

- 4'-AMINO-3'-CHLORO-5'-TRIFLUOROMETHYLACETOPHENONE

- (trifluoromethyl)acetophenone

- PubChem10184

- KSC679K0L

- 4'-Amino-3'-chloro-5'-

- 3'-chloro-4'-Amino-5

- 1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]ethanone (ACI)

- 1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]ethan-1-one

- BCP17332

- AKOS015841054

- MFCD09907719

- DTXSID70538087

- CL8660

- DB-016052

- SCHEMBL5166345

- DS-17663

- GVPVKKWXJXESIC-UHFFFAOYSA-N

- 4-Amino-3-chloro-5-(trifluoromethyl)acetophenone

- 97760-76-4

- 1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]ethan-1-one

-

- MDL: MFCD09907719

- Renchi: 1S/C9H7ClF3NO/c1-4(15)5-2-6(9(11,12)13)8(14)7(10)3-5/h2-3H,14H2,1H3

- Clave inchi: GVPVKKWXJXESIC-UHFFFAOYSA-N

- Sonrisas: O=C(C)C1C=C(C(F)(F)F)C(N)=C(Cl)C=1

Atributos calculados

- Calidad precisa: 237.01700

- Masa isotópica única: 237.0168260g/mol

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 1

- Recuento de receptores de enlace de hidrógeno: 5

- Recuento de átomos pesados: 15

- Cuenta de enlace giratorio: 1

- Complejidad: 256

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Xlogp3: 2.4

- Superficie del Polo topológico: 43.1

Propiedades experimentales

- Denso: 1.408

- Punto de fusión: 132-134 ºC

- Punto de ebullición: 288.415°C at 760 mmHg

- Punto de inflamación: 128 ºC

- PSA: 43.09000

- Logp: 3.72480

1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]ethan-1-one Información de Seguridad

- Palabra de señal:Warning

- Instrucciones de peligro: H302-H315-H319-H335

- Declaración de advertencia: P261-P305+P351+P338

- Condiciones de almacenamiento:Keep in dark place,Inert atmosphere,2-8°C

1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]ethan-1-one Datos Aduaneros

- Código HS:2922399090

- Datos Aduaneros:

China Customs Code:

2922399090Overview:

2922399090 Other amino aldehydes\Amino ketones and their salts(Including aminoquinone and its salts,Except those containing more than one oxygen-containing group). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

Declaration elements:

Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

Summary:

2922399090 other amino-aldehydes, amino-ketones and amino-quinones, other than those containing more than one kind of oxygen function; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]ethan-1-one PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| abcr | AB481647-5 g |

4'-Amino-3'-chloro-5'-trifluoromethylacetophenone; . |

97760-76-4 | 5g |

€353.10 | 2023-04-20 | ||

| Ambeed | A220118-100mg |

1-(4-Amino-3-chloro-5-(trifluoromethyl)phenyl)ethanone |

97760-76-4 | 97% | 100mg |

$19.0 | 2025-02-27 | |

| Alichem | A013027147-1g |

4'-Amino-3'-chloro-5'-(trifluoromethyl)acetophenone |

97760-76-4 | 97% | 1g |

$1564.50 | 2023-08-31 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTYC1508-100MG |

1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]ethan-1-one |

97760-76-4 | 95% | 100MG |

¥ 99.00 | 2023-04-12 | |

| Chemenu | CM256041-5g |

1-(4-Amino-3-chloro-5-(trifluoromethyl)phenyl)ethanone |

97760-76-4 | 95% | 5g |

$273 | 2022-06-09 | |

| Fluorochem | 211646-1g |

1-(4-Amino-3-chloro-5-(trifluoromethyl)phenyl)ethanone |

97760-76-4 | 95% | 1g |

£45.00 | 2022-03-01 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1112309-5g |

1-(4-Amino-3-chloro-5-(trifluoromethyl)phenyl)ethanone |

97760-76-4 | 95% | 5g |

¥2140.00 | 2024-04-23 | |

| TRC | A603575-250mg |

1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]ethanone |

97760-76-4 | 250mg |

$ 414.00 | 2023-09-08 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTYC1508-5G |

1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]ethan-1-one |

97760-76-4 | 95% | 5g |

¥ 1,445.00 | 2023-04-12 | |

| 1PlusChem | 1P00IKFY-1g |

Ethanone, 1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]- |

97760-76-4 | 97% | 1g |

$48.00 | 2025-03-01 |

1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]ethan-1-one Métodos de producción

Synthetic Routes 1

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 10

2.1 Reagents: Thionyl chloride ; 2 h, reflux; reflux → rt

3.1 Reagents: Magnesium Catalysts: Iodine Solvents: Ethanol , Tetrahydrofuran ; reflux

3.2 Solvents: Ethanol , Tetrahydrofuran ; 1 h, reflux; 2 h, reflux

3.3 Solvents: Tetrahydrofuran ; 0.5 h, reflux; 2 h, reflux; reflux → rt

3.4 Reagents: Sulfuric acid Solvents: Water ; pH 2

Synthetic Routes 2

2.1 Solvents: Toluene ; 8 h, reflux

3.1 Solvents: Dimethylformamide ; 6 h, 150 °C

4.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 6 h, reflux

4.2 Reagents: Acetic acid ; pH 7 - 8, cooled

4.3 Reagents: Hydrochloric acid Solvents: Water ; pH 3 - 4

5.1 Reagents: Sulfuryl chloride Solvents: Chloroform ; 12 h, reflux

5.2 Reagents: Sodium hydroxide Solvents: Water ; pH 10

6.1 Reagents: Thionyl chloride ; 2 h, reflux; reflux → rt

7.1 Reagents: Magnesium Catalysts: Iodine Solvents: Ethanol , Tetrahydrofuran ; reflux

7.2 Solvents: Ethanol , Tetrahydrofuran ; 1 h, reflux; 2 h, reflux

7.3 Solvents: Tetrahydrofuran ; 0.5 h, reflux; 2 h, reflux; reflux → rt

7.4 Reagents: Sulfuric acid Solvents: Water ; pH 2

- Synthesis of 4-amino-3-chloro-5-trifluoromethylacetophenone, the intermediate of trandinterol hydrochloride, Zhongguo Yaowu Huaxue Zazhi, 2010, 20(6), 514-516

Synthetic Routes 3

1.2 0.5 h, reflux; 2 h, reflux

1.3 Reagents: Sulfuric acid Solvents: Water ; pH 2, rt

1.4 Reagents: Acetic acid Solvents: Water ; 5 h, reflux

1.5 Reagents: Sodium hydroxide Solvents: Water ; basified, cooled

1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Ethanol , Tetrahydrofuran ; reflux

1.2 Solvents: Ethanol , Tetrahydrofuran ; 1 h, reflux; 2 h, reflux

1.3 Solvents: Tetrahydrofuran ; 0.5 h, reflux; 2 h, reflux; reflux → rt

1.4 Reagents: Sulfuric acid Solvents: Water ; pH 2

- Synthesis of deuterium-labelled trantinterolSynthesis of 4-amino-3-chloro-5-trifluoromethylacetophenone, the intermediate of trandinterol hydrochloride, Journal of Labelled Compounds and Radiopharmaceuticals, 2010, 53(13), 779-781

Synthetic Routes 4

2.1 Reagents: Potassium carbonate , Iodobenzene diacetate Solvents: Dimethyl sulfoxide ; 12 h, 45 °C

- N-Trifluoromethyl Succinimide as a New Reagent for Direct C-H Trifluoromethylation of Free Anilines, Chemistry - An Asian Journal, 2023, 18(8),

Synthetic Routes 5

2.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 6 h, reflux

2.2 Reagents: Acetic acid ; pH 7 - 8, cooled

2.3 Reagents: Hydrochloric acid Solvents: Water ; pH 3 - 4

3.1 Reagents: Sulfuryl chloride Solvents: Chloroform ; 12 h, reflux

3.2 Reagents: Sodium hydroxide Solvents: Water ; pH 10

4.1 Reagents: Thionyl chloride ; 2 h, reflux; reflux → rt

5.1 Reagents: Magnesium Catalysts: Iodine Solvents: Ethanol , Tetrahydrofuran ; reflux

5.2 Solvents: Ethanol , Tetrahydrofuran ; 1 h, reflux; 2 h, reflux

5.3 Solvents: Tetrahydrofuran ; 0.5 h, reflux; 2 h, reflux; reflux → rt

5.4 Reagents: Sulfuric acid Solvents: Water ; pH 2

- Synthesis of 4-amino-3-chloro-5-trifluoromethylacetophenone, the intermediate of trandinterol hydrochloride, Zhongguo Yaowu Huaxue Zazhi, 2010, 20(6), 514-516

Synthetic Routes 6

1.2 Reagents: Acetic acid ; pH 7 - 8, cooled

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 3 - 4

2.1 Reagents: Sulfuryl chloride Solvents: Chloroform ; 12 h, reflux

2.2 Reagents: Sodium hydroxide Solvents: Water ; pH 10

3.1 Reagents: Thionyl chloride ; 2 h, reflux; reflux → rt

4.1 Reagents: Magnesium Catalysts: Iodine Solvents: Ethanol , Tetrahydrofuran ; reflux

4.2 Solvents: Ethanol , Tetrahydrofuran ; 1 h, reflux; 2 h, reflux

4.3 Solvents: Tetrahydrofuran ; 0.5 h, reflux; 2 h, reflux; reflux → rt

4.4 Reagents: Sulfuric acid Solvents: Water ; pH 2

- Synthesis of 4-amino-3-chloro-5-trifluoromethylacetophenone, the intermediate of trandinterol hydrochloride, Zhongguo Yaowu Huaxue Zazhi, 2010, 20(6), 514-516

Synthetic Routes 7

- Synthesis of further amino-halogen-substituted phenyl aminoethanols, Arzneimittel-Forschung, 1984, , 1612-24

Synthetic Routes 8

- N-Trifluoromethyl Succinimide as a New Reagent for Direct C-H Trifluoromethylation of Free Anilines, Chemistry - An Asian Journal, 2023, 18(8),

Synthetic Routes 9

2.1 Reagents: Magnesium Catalysts: Iodine Solvents: Ethanol , Tetrahydrofuran ; reflux

2.2 Solvents: Ethanol , Tetrahydrofuran ; 1 h, reflux; 2 h, reflux

2.3 Solvents: Tetrahydrofuran ; 0.5 h, reflux; 2 h, reflux; reflux → rt

2.4 Reagents: Sulfuric acid Solvents: Water ; pH 2

1.1 Reagents: Thionyl chloride ; 2 h, reflux

2.1 Reagents: Ethanol, magnesium salt (1:1) Solvents: Ethanol , Tetrahydrofuran ; rt; 2 h, reflux

2.2 0.5 h, reflux; 2 h, reflux

2.3 Reagents: Sulfuric acid Solvents: Water ; pH 2, rt

2.4 Reagents: Acetic acid Solvents: Water ; 5 h, reflux

2.5 Reagents: Sodium hydroxide Solvents: Water ; basified, cooled

- Synthesis of 4-amino-3-chloro-5-trifluoromethylacetophenone, the intermediate of trandinterol hydrochlorideSynthesis of deuterium-labelled trantinterol, Zhongguo Yaowu Huaxue Zazhi, 2010, 20(6), 514-516

Synthetic Routes 10

2.1 Solvents: Acetonitrile ; -10 °C; 15 min, -10 °C; 15 min, rt

3.1 Reagents: Potassium carbonate , Iodobenzene diacetate Solvents: Dimethyl sulfoxide ; 12 h, 45 °C

- N-Trifluoromethyl Succinimide as a New Reagent for Direct C-H Trifluoromethylation of Free Anilines, Chemistry - An Asian Journal, 2023, 18(8),

Synthetic Routes 11

2.1 Solvents: Dimethylformamide ; 6 h, 150 °C

3.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 6 h, reflux

3.2 Reagents: Acetic acid ; pH 7 - 8, cooled

3.3 Reagents: Hydrochloric acid Solvents: Water ; pH 3 - 4

4.1 Reagents: Sulfuryl chloride Solvents: Chloroform ; 12 h, reflux

4.2 Reagents: Sodium hydroxide Solvents: Water ; pH 10

5.1 Reagents: Thionyl chloride ; 2 h, reflux; reflux → rt

6.1 Reagents: Magnesium Catalysts: Iodine Solvents: Ethanol , Tetrahydrofuran ; reflux

6.2 Solvents: Ethanol , Tetrahydrofuran ; 1 h, reflux; 2 h, reflux

6.3 Solvents: Tetrahydrofuran ; 0.5 h, reflux; 2 h, reflux; reflux → rt

6.4 Reagents: Sulfuric acid Solvents: Water ; pH 2

- Synthesis of 4-amino-3-chloro-5-trifluoromethylacetophenone, the intermediate of trandinterol hydrochloride, Zhongguo Yaowu Huaxue Zazhi, 2010, 20(6), 514-516

1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]ethan-1-one Raw materials

- 2,5-Pyrrolidinedione, 1-(trifluoromethyl)-

- 4'-IODO-2'-(TRIFLUOROMETHYL)ACETANILIDE

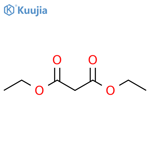

- 1,3-diethyl propanedioate

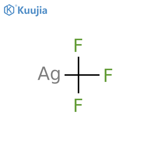

- SILVER, (TRIFLUOROMETHYL)-

- 4-Amino-3-chloro-5-(trifluoromethyl)benzoic acid

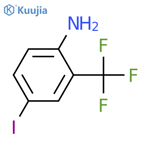

- 4-Iodo-2-trifluoromethylaniline

- 1-(4-amino-3-chloro-phenyl)ethanone

- 4-amino-3-(trifluoromethyl)benzoic acid

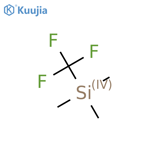

- trimethyl(trifluoromethyl)silane

- N-Bromosuccinimide

- 4-Amino-3-chloro-5-(trifluoromethyl)benzoyl chloride

- N-4-Cyano-2-(trifluoromethyl)phenylacetamide

1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]ethan-1-one Preparation Products

1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]ethan-1-one Literatura relevante

-

Lulu Yao,Jiajun Gu,Weiqiang Wang,Tengfei Li,Dongling Ma,Qinglei Liu,Wang Zhang,Waseem Abbas,Ashkan Bahadoran,Di Zhang Nanoscale, 2019,11, 2138-2142

-

Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76

-

Marya Ahmed,Kazuhiko Ishihara,Ravin Narain Chem. Commun., 2014,50, 2943-2946

-

Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310

-

Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876

97760-76-4 (1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]ethan-1-one) Productos relacionados

- 2227898-96-4((2R)-1-(3-nitrophenyl)propan-2-ol)

- 2243515-79-7(2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluoro-5-hydroxybenzoic acid)

- 2034360-40-0((3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone)

- 1083171-75-8(N-tert-butyl-1-(3,5,6-trimethylpyrazin-2-yl)methanimine oxide)

- 1361517-42-1(5'-Nitro-2,3,4,5,6-pentachloro-2'-(trifluoromethoxy)biphenyl)

- 1256370-49-6(6-(cyclopentylsulfanyl)pyridin-3-ol)

- 1549058-89-0(1,3,5-Triazin-2-amine, 4-chloro-6-(1-methylbutyl)- )

- 1215074-36-4(3-AMINO-3-(3-BROMO-4-METHYLPHENYL)PROPANOIC ACID)

- 899990-42-2(N-(2-methoxyphenyl)methyl-2-3-(naphthalen-2-yl)-6-oxo-1,6-dihydropyridazin-1-ylacetamide)

- 2172157-81-0(2-(3-amino-5-methylpyridin-2-yl)propanenitrile)